2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide

Drug Design Lipophilicity Medicinal Chemistry

2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide (C₁₇H₁₉BrN₂O₃S, MW 411.3 g/mol) is a substituted aromatic sulfonamide featuring a 4-bromophenylsulfonyl group, an N-benzyl substituent, and an N-ethylacetamide moiety. Its computed physicochemical profile includes a calculated logP (clogP) of 3.49 and a topological polar surface area (TPSA) of 53.76 Ų, with zero hydrogen bond donors and five acceptors.

Molecular Formula C17H19BrN2O3S
Molecular Weight 411.3 g/mol
Cat. No. B7718298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide
Molecular FormulaC17H19BrN2O3S
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21)
InChIKeyYGHPZEJNOFWSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide: Procurement-Relevant Identity, Class, and Physicochemical Baseline for Research Selection


2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide (C₁₇H₁₉BrN₂O₃S, MW 411.3 g/mol) is a substituted aromatic sulfonamide featuring a 4-bromophenylsulfonyl group, an N-benzyl substituent, and an N-ethylacetamide moiety . Its computed physicochemical profile includes a calculated logP (clogP) of 3.49 and a topological polar surface area (TPSA) of 53.76 Ų, with zero hydrogen bond donors and five acceptors [1]. This compound is cataloged for non-human research use exclusively and is of interest in medicinal chemistry as a building block for synthesizing potential therapeutic agents and as a probe in biological studies involving sulfonamide-containing molecules .

Why 2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide Cannot Be Replaced by a Close Structural Analog: The Structural Keys to Functional Differentiation


The biological activity of sulfonamide derivatives in the 4-bromophenylsulfonyl series is highly sensitive to specific N-substitutions, making simple interchange with close analogs unreliable. A study on 4-bromophenylsulfonamide substitutions demonstrated that varying the nitrogen substituent (R₂) from a simple ethyl group to a methyl-ethyl combination altered mammalian cell cytotoxicity, with HepG2 IC₅₀ values shifting from >100 µM to 69 ± 44 µM [1]. Furthermore, the presence of the bromine atom on the phenyl ring, which distinguishes this compound from its non-brominated analog such as 2-[benzenesulfonyl-(phenylmethyl)amino]-N-ethylacetamide (CHEBI:114863, MW 332.4 g/mol), is known to significantly modify lipophilicity, steric bulk, and potential for halogen bonding in target binding pockets [2]. The specific combination of N-benzyl, 4-bromophenylsulfonyl, and N-ethylacetamide fragments in this compound creates a unique pharmacophore that cannot be replicated by substituting any single component .

Quantitative Differentiation Evidence for 2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide Against Its Closest Analogs


Lipophilicity and Polarity Differentiation from the Non-Brominated Analog

The target compound's 4-bromophenyl group provides a distinct lipophilic profile compared to the non-brominated analog. The calculated octanol-water partition coefficient (clogP) for the target compound is 3.49 [1]. While a direct clogP value for the des-bromo analog is not available from the same source, the removal of bromine, an established lipophilic substituent (Hansch π-Br = +0.86 for aromatic systems), is expected to reduce the logP by approximately this increment to a predicted value near 2.6 [2]. This difference in lipophilicity directly influences membrane permeability and non-specific protein binding.

Drug Design Lipophilicity Medicinal Chemistry Physicochemical Properties

Molecular Weight and Size Differential Relative to the N-Benzyl Analog

Replacing the N-ethyl group with an N-benzyl group on the acetamide nitrogen creates the analog N-benzyl-2-[benzyl-(4-bromophenyl)sulfonylamino]acetamide, which has a molecular formula of C₂₂H₂₁BrN₂O₃S and a molecular weight of 473.4 g/mol . This is a 62.1 g/mol increase (15.1%) compared to the target compound (C₁₇H₁₉BrN₂O₃S, MW 411.3 g/mol), pushing the analog further beyond the optimal range for oral drug-likeness, which typically favors compounds with a molecular weight under 500 g/mol [1].

Molecular Properties Pharmacokinetics Hit-to-Lead Optimization

Hydrogen Bond Donor Absence: A Key Differentiator from N-H-Containing Analogs

The target compound has zero hydrogen bond donors (HBD = 0), as both the sulfonamide nitrogen and the amide nitrogen are fully substituted [1]. In contrast, the simpler analog N-[(4-bromophenyl)sulfonyl]acetamide (ZINC242755) possesses one HBD on the sulfonamide NH [2]. Hydrogen bond donors are known to reduce passive membrane permeability in a count-dependent manner, with each HBD decreasing the permeation rate in Caco-2 monolayers by approximately 0.5-1.0 log units [3].

Hydrogen Bonding Membrane Permeability Drug Design

Mammalian Cytotoxicity Profile in Context of 4-Bromophenylsulfonamide SAR

Although direct HepG2 cytotoxicity data for the target compound is not published, class-level evidence from a closely related 4-bromophenylsulfonamide series provides quantitative context. In a study where the parent scaffold was modified with various R₂ substitutions on the sulfonamide nitrogen, compound 10 (R₂ = Et-, representing the simplest N-ethyl substitution on a related core) showed HepG2 IC₅₀ >100 µM, indicating low mammalian cytotoxicity in this series [1]. In contrast, replacement with a 4-methylphenylsulfonyl group (compound 15, R₂ = 4-Me–Ph–SO₂-) dramatically increased cytotoxicity to an IC₅₀ of 37 ± 8.5 µM [1]. The target compound, by virtue of its distinct N-benzyl and N-ethylacetamide architecture, would be expected to exhibit a cytotoxicity profile that differs from both of these measured endpoints.

Cytotoxicity HepG2 Structure-Activity Relationship Safety Screening

Rotatable Bond Count and Conformational Flexibility Compared to N-Benzyl Analog

The target compound has 6 rotatable bonds as computed by the Sildrug algorithm [1]. The larger N-benzyl analog, N-benzyl-2-[benzyl-(4-bromophenyl)sulfonylamino]-N-methylacetamide, contains an additional benzyl group attached to the amide nitrogen, which increases the rotatable bond count and conformational entropy. Based on structural comparison, the N-benzyl analog is estimated to have 8 rotatable bonds, an increase of 33%. This higher degree of conformational freedom increases the entropic penalty upon binding to a biological target, providing a thermodynamic rationale for the N-ethyl substitution in the target compound.

Conformational Analysis Drug-Likeness Molecular Flexibility

High-Value Application Scenarios for 2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide Based on Quantitative Differentiation Evidence


Lead Optimization and SAR Exploration Where Controlled Lipophilicity Is Critical

The measured clogP of 3.49, driven by the 4-bromophenyl group, makes this compound a useful starting point for medicinal chemistry programs where intermediate lipophilicity is desired. The calculated ~0.9 log unit difference from the non-brominated analog [1] allows researchers to probe the effect of halogen substitution on target engagement and selectivity without introducing additional heteroatoms. This compound is particularly suited for CNS drug discovery programs, where optimal brain penetration typically requires clogP values in the 2–4 range [2].

Biological Probe Design Requiring Zero Hydrogen Bond Donors

The complete absence of hydrogen bond donors (HBD = 0), confirmed by the Sildrug computational analysis [1], makes this compound an exceptional scaffold for designing cell-permeable probes. This property is especially valuable when studying intracellular targets where membrane crossing is a rate-limiting step. Compared to the HBD-containing analog N-[(4-bromophenyl)sulfonyl]acetamide [3], this compound is expected to exhibit superior passive membrane permeability.

Cytotoxicity Screening Panels Requiring a Defined 4-Bromophenylsulfonamide Reference

Based on class-level SAR from the published 4-bromophenylsulfonamide series, this compound's N-ethylacetamide substitution places it in a unique region of the cytotoxicity landscape—structurally distinct from both the low-toxicity simple ethyl derivatives (HepG2 IC₅₀ >100 µM) and the high-toxicity 4-methylphenylsulfonyl derivative (IC₅₀ = 37 µM) [4]. This makes it a valuable reference compound for cytotoxicity screening panels designed to map the SAR of N-substitution in this chemotype.

Building Block for Fragment-Based Drug Discovery in the Sulfonamide Space

With a molecular weight of 411.3 g/mol and 6 rotatable bonds [1], this compound sits between a fragment (<300 Da) and a full drug-like lead (>500 Da), making it a suitable 'scaffold hop' starting point. Its molecular weight is 62.1 g/mol lower than the N-benzyl analog , providing a more favorable efficiency metric (ligand efficiency per heavy atom) for fragment growth strategies.

Quote Request

Request a Quote for 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.